
(R)-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl-substituted pyridine ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Moiety: The protected amino acid is then coupled with 5-(trifluoromethyl)pyridine-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the trifluoromethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can be deprotected using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Trifluoroacetic acid for deprotection, followed by nucleophiles for substitution
Major Products
Oxidation: Oxidized derivatives of the pyridine ring
Reduction: Reduced derivatives of the trifluoromethyl group
Substitution: Substituted amine derivatives
Scientific Research Applications
Chemistry
In chemistry, ®-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid is used as an intermediate in the synthesis of complex organic molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl-substituted pyridine derivatives on biological systems. It may serve as a building block for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, the compound is explored for its potential as a precursor to pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.
Industry
In the industrial sector, ®-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid: Similar structure but lacks the Boc protecting group.
®-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid: Similar structure but lacks the trifluoromethyl group.
Uniqueness
The presence of both the Boc protecting group and the trifluoromethyl-substituted pyridine ring makes ®-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid unique. The Boc group provides stability during synthesis, while the trifluoromethyl group enhances the compound’s reactivity and potential biological activity.
Properties
Molecular Formula |
C14H17F3N2O4 |
|---|---|
Molecular Weight |
334.29 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid |
InChI |
InChI=1S/C14H17F3N2O4/c1-13(2,3)23-12(22)19-10(11(20)21)6-9-5-4-8(7-18-9)14(15,16)17/h4-5,7,10H,6H2,1-3H3,(H,19,22)(H,20,21)/t10-/m1/s1 |
InChI Key |
ZCLJUVQSZZHPJZ-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=NC=C(C=C1)C(F)(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


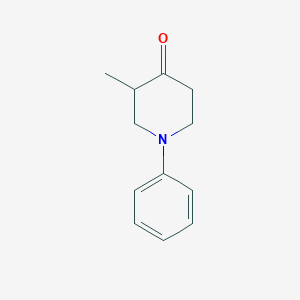


![5-Bromo-3-methylisothiazolo[5,4-b]pyridine](/img/structure/B12995213.png)
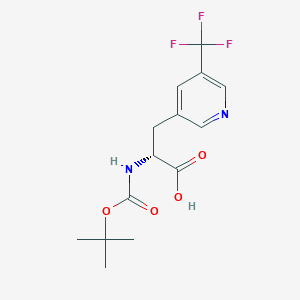
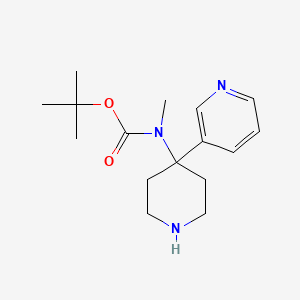
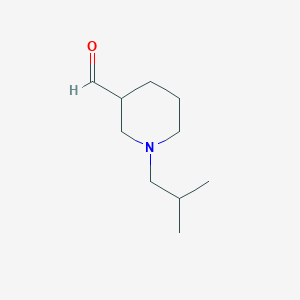
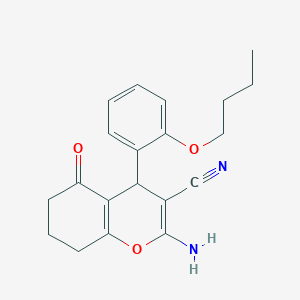

![(S)-1-(4-(7-(3-Hydroxynaphthalen-1-yl)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B12995252.png)
![2-(5-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetic acid](/img/structure/B12995260.png)
![6-Bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B12995262.png)
![N-Benzyl-4-chloro-N-[(2-methoxy-4-nitro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B12995264.png)

